![molecular formula C20H19ClN2O3S B2491897 (2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1286732-22-6](/img/structure/B2491897.png)

(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The introduction of specific and novel chemical compounds often involves the exploration of their synthesis, structure, and potential applications. These compounds can be of significant interest in developing new materials, drugs, or understanding fundamental chemical processes.

Synthesis Analysis

The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler building blocks. For compounds similar to "(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone," substitution reactions, and the use of coupling agents could be involved. The specific synthetic route would depend on the desired yield, purity, and the feasibility of the reaction steps under laboratory conditions.

Molecular Structure Analysis

The molecular structure of such compounds is determined using spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and single-crystal X-ray diffraction studies. These methods provide insights into the compound's atomic arrangement, bond lengths, angles, and overall geometry, which are crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

Chemical properties are influenced by the functional groups present in the molecule. The presence of a methanone group, a piperidinyl moiety, and a chlorophenyl ring suggests potential reactivity towards nucleophilic addition, substitution reactions, and the possibility of participating in forming hydrogen bonds and π-π interactions, as evidenced by related structures in the literature (Karthik et al., 2021).

Scientific Research Applications

Antimicrobial Activity

- Patel et al. (2011) synthesized derivatives including 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids, which showed variable and modest antimicrobial activity against bacteria and fungi Patel, Agravat, & Shaikh, 2011.

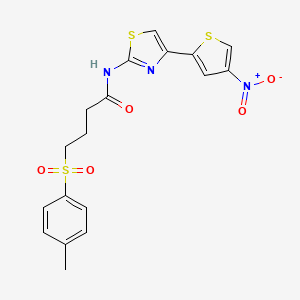

- Shahana and Yardily (2020) investigated novel compounds with thiazole and thiophene moieties for their antibacterial activity through molecular docking studies Shahana & Yardily, 2020.

Neuroprotective Activities

- Zhong et al. (2020) explored aryloxyethylamine derivatives for their neuroprotective effects against glutamate-induced cell death, revealing potent protection in rat pheochromocytoma cells and significant neuroprotective activity in vivo Zhong, Gao, Xu, Qi, & Wu, 2020.

Synthesis and Structural Analysis

- Research by Revathi et al. (2015) focused on the crystal structure of related compounds, providing insights into molecular conformations and intermolecular interactions Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015.

- Prasad et al. (2018) synthesized a title compound for antiproliferative activity and used Hirshfeld surface analysis for understanding intermolecular interactions in the crystal structure Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018.

Insecticidal Activity

- Ding et al. (2019) designed piperidine thiazole compounds that exhibited insecticidal activities against armyworm, highlighting their potential as bioactive compounds Ding, Pan, Yin, Tan, & Zhang, 2019.

Mechanism of Action

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, thereby preventing biofilm formation, reducing the production of toxins, and discouraging bacteria from developing future resistance .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins .

Pharmacokinetics

Thiazole, a core structure in this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

While specific safety and hazard data for “(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone” is not available, it’s important to handle all chemical compounds with appropriate safety precautions. Thiazole derivatives have been evaluated for anti-inflammatory activity and can be considered safe anti-inflammatory agents .

Future Directions

Thiazole derivatives are a promising class of compounds with a wide range of biological activities. Future research could focus on the design and development of novel thiazole derivatives with improved biological activities and lesser side effects . Additionally, further studies could also explore their potential applications in other fields such as corrosion inhibition .

properties

IUPAC Name |

(2-chlorophenyl)-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S/c1-25-14-6-7-17-18(12-14)27-20(22-17)26-13-8-10-23(11-9-13)19(24)15-4-2-3-5-16(15)21/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSJVZCLQHBDRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2491818.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2491822.png)

![[1,4]Dioxepane-6-carbaldehyde](/img/structure/B2491823.png)

![[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2491824.png)

![2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2491830.png)

![N-(furan-2-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491831.png)

![2-(2-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2491832.png)